7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
Synthesis Analysis
A method for the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones has been reported. This method involves a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . Another study reported the synthesis of 4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives .Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the potential of oxazine derivatives, including compounds related to "7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one," as significant antimicrobial agents. Desai et al. (2017) synthesized a series of novel compounds that showed substantial antimicrobial activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial therapies (Desai, Bhatt, Joshi, & Vaja, 2017). Fang et al. (2011) also noted the importance of substituents like fluorine in enhancing the antimicrobial properties of these compounds, further highlighting the structural aspects crucial for their activity (Fang, Zuo, Li, He, Wang, Tian, Zhao, Miao, & Shin, 2011).
Synthetic and Characterization Studies
The synthetic pathways and characterization of benzoxazine compounds have been extensively studied, providing insights into their chemical properties and potential applications. Hwang et al. (2006) discussed the synthesis and molecular structure of compounds related to "this compound," showcasing their extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which could be pivotal in their biological activity (Hwang, Tu, Wang, & Lee, 2006).
Corrosion Inhibition Properties
Kadhim et al. (2017) evaluated oxazine derivatives for their corrosion inhibition properties, demonstrating their effectiveness in protecting mild steel in hydrochloric acid solution. This research suggests the versatility of these compounds beyond biological applications, potentially extending to industrial applications (Kadhim, Al-Okbi, Jamil, Qussay, Al-amiery, Gaaz, Kadhum, Mohamad, & Nassir, 2017).
Agronomic Utility
Macias et al. (2006) explored compounds with the (2H)-1,4-benzoxazin-3(4H)-one skeleton for their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. Such compounds, isolated from plants in the Poaceae family, offer a wide range of biological activities that have agronomic utility, highlighting the ecological importance of these chemical structures (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Mechanism of Action
Mode of Action
It is synthesized via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups . More research is needed to understand how this compound interacts with its targets and the resulting changes.
Biochemical Pathways
It’s synthesized via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids , but the downstream effects of this process are not well-understood
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
properties
IUPAC Name |
7-amino-4-benzyl-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-12-6-7-13-14(8-12)19-10-15(18)17(13)9-11-4-2-1-3-5-11/h1-8H,9-10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYMITKZSYPNBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594442 | |
Record name | 7-Amino-4-benzyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
917748-98-2 | |
Record name | 7-Amino-4-benzyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.